1,7-Dihydroxy-ginkgolide A
Overview
Description
1,7-Dihydroxy-ginkgolide A, also known as Ginkgolide C, is a compound with the empirical formula C20H24O11 and a molecular weight of 440.40 . It is a flavone first extracted from Ginkgo Biloba.
Synthesis Analysis
The biosynthetic pathway of ginkgolides involves at least 11 kinds of enzymes that have been cloned from Ginkgo biloba L., which catalyze the formation of ginkgolides via a series of reactions . The ginkgolides biosynthetic pathway can be described in three major stages: (1) The plastid MEP pathway providing universal isoprenoid precursors; (2) the condensing steps producing direct precursors; and (3) the ensuing modifying procedures yielding ginkgolides .Molecular Structure Analysis
The molecular structure of 1,7-Dihydroxy-ginkgolide A is characterized by its molecular formula C20H24O11 and molecular weight 440.4 g/mol .Chemical Reactions Analysis
The key step in the synthesis of ginkgolide A involves the reaction of the a-epoxy-acetate with the lithium enolate of methyl propionate to give the compounds .Physical And Chemical Properties Analysis
1,7-Dihydroxy-ginkgolide A has a molecular weight of 440.40 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Ginkgolide C, also known as 1,7-Dihydroxy-ginkgolide A or its chemical name, is a compound derived from Ginkgo biloba with various reported biological functions. Here is a comprehensive analysis of its scientific research applications, focusing on six unique applications:
Neuroprotective Effects
Ginkgolide C has been studied for its potential neuroprotective effects. Research suggests it may inhibit oxidative stress response in rat hippocampal neurons induced by β-amyloid, which is implicated in Alzheimer’s disease . This compound could play a role in protecting neurons from damage and improving cognitive functions.
Antidepressant Properties
Studies have reported that Ginkgolide C can suppress depression-like behavior in animal models. It has been shown to significantly reduce insomnia duration in zebrafish, potentially related to the inhibition of certain receptors and the increase of melatonin receptor-1 . These findings indicate a potential application in treating depression and related mood disorders.
Anticancer Activity
Ginkgolide C has demonstrated anti-neoplastic effects, particularly in liver cancer. It modulates specific pathways and proteins associated with cancer cell growth and metastasis . This suggests its potential use as a therapeutic agent in oncology.
Vascular Protection
The extract of Ginkgo biloba, which contains Ginkgolide C, has been shown to enhance the expression of hepatic cytochrome P450s (CYPs) in rats . This indicates a possible role in vascular protection and the detoxification process within the liver.
Central Nervous System Disorders
In silico studies have been conducted on Ginkgo biloba metabolites, including Ginkgolide C, to determine their association with proteins related to Alzheimer’s disease . This suggests potential applications in the treatment or management of central nervous system disorders such as Alzheimer’s.
Neurotransmitter Modulation
Ginkgolides are known to influence neurotransmitter systems and have an impact on inflammatory processes . This highlights their potential role as neuromodulators or neurotransmitters, which could be significant in various neurological conditions.
Mechanism of Action
Ginkgolide C, also known as (1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-Tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione or 1,7-Dihydroxy-ginkgolide A, is a terpene trilactone isolated from Ginkgo biloba .
Target of Action
It’s known that ginkgolides have neuroprotective properties under conditions such as hypoxia/ischemia, seizure activity, and peripheral nerve damage .
Mode of Action
It’s suggested that ginkgolides might be a new class of microtubule-modulating agents with distinct effects on α-tubulin biology .
Biochemical Pathways
Ginkgolide C is thought to influence several biochemical pathways. For instance, it has been shown to attenuate mitochondrial dysfunction, reduce mitochondrial fission, and inhibit mPTP opening through a GSK-3β dependent mechanism .
Pharmacokinetics
It’s known that ginkgolides are roughly evenly distributed in various body fluids and tissues, and glomerular-filtration-based renal excretion is the predominant elimination route for the ginkgolides .
Result of Action
Ginkgolide C exhibits strong anti-inflammatory and neuroprotective properties . It’s suggested to have a protective effect towards cerebral injury .
Action Environment
The efficacy and stability of Ginkgolide C can be influenced by various environmental factors. For instance, Ginkgo biloba is a relict tree species showing high resistance to adverse biotic and abiotic environmental factors .
Safety and Hazards
properties
IUPAC Name |
(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O11/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,21-23,27H,1-4H3/t5-,6-,7+,8-,9+,10-,11+,15+,17+,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOGMTLMADGEOQ-PYLUGNSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5[C@]3([C@@H]2O)[C@@]6([C@@H]([C@H]5O)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dihydroxy-ginkgolide A | |
CAS RN |
15291-76-6 | |
Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-2,4,7b,11-tetrahydroxy-8-methyl-, (1S,2R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Ginkgolide C?
A1: Ginkgolide C has a molecular formula of C20H24O11 and a molecular weight of 424.39 g/mol. [, , , ]
Q2: How does Ginkgolide C interact with its targets to exert its biological effects?
A2: Ginkgolide C has been shown to interact with various molecular targets:
- AMPK Signaling Pathway: Ginkgolide C activates the AMPK signaling pathway, leading to increased lipolysis and inhibited adipogenesis in adipocytes. [] This activation results in increased phosphorylation of AMPK and decreased activity of acetyl-CoA carboxylase, responsible for fatty acid synthesis. []
- CFTR Anion Channel: Ginkgolide C directly stimulates CFTR-mediated anion transport, potentially benefiting conditions like chronic pancreatitis and constipation. []
- Nrf2/HO-1 and NF-κB Pathways: Ginkgolide C demonstrates anti-inflammatory and anti-apoptotic effects by upregulating the Nrf2/HO-1 pathway and inhibiting the NF-κB pathway. This mechanism contributes to its chondroprotective effects in osteoarthritis. []
- CD40/NF-κB Pathway: Ginkgolide C acts as a CD40 inhibitor, suppressing the CD40/NF-κB signaling pathway. This action reduces inflammatory responses and protects against lipopolysaccharide-induced acute lung injury. []
- Wnt/β-catenin Pathway: Ginkgolide C downregulates the Wnt/β-catenin signaling cascade, impacting cell proliferation, metastasis, and migration in colorectal cancer cells. []
- c-Met Phosphorylation: In hepatocellular carcinoma cells, Ginkgolide C modulates c-Met phosphorylation, inhibiting downstream oncogenic pathways like PI3K/Akt/mTOR and MEK/ERK. []
Q3: Is there spectroscopic data available for Ginkgolide C?
A3: Yes, researchers have characterized Ginkgolide C using various spectroscopic techniques including IR, MS, 1H-NMR, 13C-NMR, and 2D NMR. []
Q4: Has Ginkgolide C's structure been determined by X-ray crystallography?
A4: Yes, the crystal structure of Ginkgolide C sesquihydrate has been determined at 120 K, providing detailed insights into its molecular geometry. []
Q5: How stable is Ginkgolide C under various conditions?
A5: While specific stability data for Ginkgolide C under varying conditions is limited in the provided research, the compound's isolation and purification processes suggest stability under standard laboratory conditions. [, , , , ] Further research is needed to evaluate its stability profile comprehensively.
Q6: What are the reported pharmacological effects of Ginkgolide C?
A6: Ginkgolide C exhibits a range of pharmacological effects:
- Anti-adipogenic Activity: Ginkgolide C suppresses adipogenesis in 3T3-L1 adipocytes, potentially aiding in weight management. []
- Anti-inflammatory Effects: Ginkgolide C attenuates inflammation in models of acute lung injury [, ], colitis [], and osteoarthritis [].
- Anti-apoptotic Properties: Ginkgolide C protects against apoptosis in various cell types, including chondrocytes [] and cardiomyocytes. []
- Anti-cancer Activity: Ginkgolide C demonstrates anti-neoplastic effects in models of lung cancer [], hepatocellular carcinoma [], and colorectal cancer. []
- Cardioprotective Effects: Ginkgolide C shows protective effects in models of myocardial ischemia/reperfusion injury. [, ]
- Platelet Aggregation Inhibition: Ginkgolide C inhibits collagen-stimulated platelet aggregation, potentially having implications for cardiovascular health. []
Q7: Are there any known drug-metabolizing enzyme interactions with Ginkgolide C?
A7: While the provided research doesn't specifically address drug-metabolizing enzyme interactions, some studies show that Ginkgolide A, a related ginkgolide, can activate the pregnane X receptor (PXR), a nuclear receptor involved in xenobiotic metabolism. [, , ] Further investigation is needed to determine if Ginkgolide C exhibits similar interactions.
Q8: What analytical techniques are commonly used to quantify Ginkgolide C?
A8: Several analytical methods are employed for Ginkgolide C quantification:
- High-Performance Liquid Chromatography (HPLC): Often coupled with evaporative light scattering detection (ELSD) or diode array detection (DAD), HPLC is widely used for Ginkgolide C analysis in various matrices, including plant extracts, tablets, and biological samples. [, , , , , , , ]
- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific technique allows for simultaneous quantification of Ginkgolide C and other bioactive compounds in complex matrices like plasma. []
- Gas Chromatography-Flame Ionization Detection (GC-FID): Following derivatization, GC-FID provides a sensitive method for quantifying Ginkgolide C in plant extracts. []
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